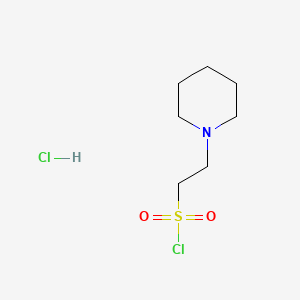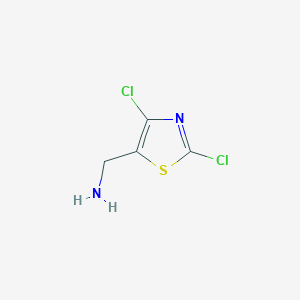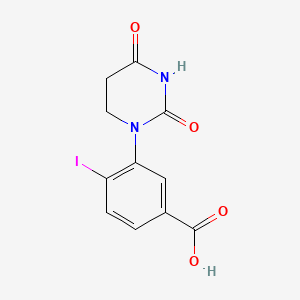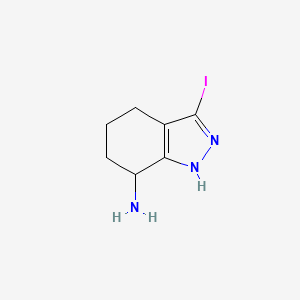
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Applications De Recherche Scientifique
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: Similar in structure but contains a fluoride group instead of a chloride group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and is used in different applications.
Uniqueness
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C7H15Cl2NO2S |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
2-piperidin-1-ylethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H |
Clé InChI |
PKBCUVFPZZHKER-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCS(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)











